molecular formula C7H10N2S B6226256 6-(propan-2-yl)pyridazine-3-thiol CAS No. 1699510-29-6

6-(propan-2-yl)pyridazine-3-thiol

Cat. No. B6226256
CAS RN: 1699510-29-6
M. Wt: 154.2
InChI Key:
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Description

6-(Propan-2-yl)pyridazine-3-thiol (6-PPT) is an important small molecule that has been studied extensively for its potential applications in synthetic chemistry, drug discovery, and biological research. 6-PPT is a heterocyclic compound containing both a pyridine and thiol functional group. It is a colorless, crystalline solid with a molecular weight of 122.16 g/mol. 6-PPT has been used in a variety of scientific research applications due to its unique chemical and biological properties.

Scientific Research Applications

6-(propan-2-yl)pyridazine-3-thiol has been used in a variety of scientific research applications due to its unique chemical and biological properties. It has been used as a model compound for studying the mechanism of action of thiol-containing drugs. 6-(propan-2-yl)pyridazine-3-thiol has also been used as a ligand for metal complexes, as a probe for studying the structure and function of proteins, and as a potential drug candidate. In addition, 6-(propan-2-yl)pyridazine-3-thiol has been used as a catalyst in a variety of organic reactions.

Mechanism of Action

The mechanism of action of 6-(propan-2-yl)pyridazine-3-thiol is not yet fully understood. However, it is believed that 6-(propan-2-yl)pyridazine-3-thiol binds to thiol-containing proteins and enzymes, resulting in changes in their structure and function. This binding is believed to be driven by hydrogen bonding and electrostatic interactions between the thiol group of 6-(propan-2-yl)pyridazine-3-thiol and the thiol-containing proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(propan-2-yl)pyridazine-3-thiol are not yet fully understood. However, it is believed that 6-(propan-2-yl)pyridazine-3-thiol may have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 6-(propan-2-yl)pyridazine-3-thiol may have an effect on the regulation of gene expression and the metabolism of drugs.

Advantages and Limitations for Lab Experiments

6-(propan-2-yl)pyridazine-3-thiol has several advantages for use in laboratory experiments. It is a small molecule that is easily synthesized and can be stored for long periods of time. In addition, 6-(propan-2-yl)pyridazine-3-thiol is relatively non-toxic and has low reactivity. However, 6-(propan-2-yl)pyridazine-3-thiol has some limitations for use in laboratory experiments. It is not very soluble in water and has limited solubility in organic solvents. In addition, 6-(propan-2-yl)pyridazine-3-thiol is not very stable and can decompose over time.

Future Directions

The potential future directions for 6-(propan-2-yl)pyridazine-3-thiol include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and development. In addition, further research is needed to develop more efficient and selective synthetic methods for producing 6-(propan-2-yl)pyridazine-3-thiol. Finally, further research is needed to explore the potential of 6-(propan-2-yl)pyridazine-3-thiol as a catalyst in organic reactions.

Synthesis Methods

6-(propan-2-yl)pyridazine-3-thiol can be synthesized in a two-step procedure involving the reaction of pyridazine-3-thiol with propan-2-yl bromide. The first step involves the reaction of pyridazine-3-thiol with sodium hydride in dimethylformamide to produce pyridazine-3-thiolate. The second step involves the reaction of the pyridazine-3-thiolate with propan-2-yl bromide in the presence of a base to produce 6-(propan-2-yl)pyridazine-3-thiol. This synthesis method has been used successfully in a variety of scientific research applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-(propan-2-yl)pyridazine-3-thiol can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dichloropyridazine", "isopropyl alcohol", "sodium hydride", "sulfur", "tetrahydrofuran", "water" ], "Reaction": [ "Step 1: 2,3-dichloropyridazine is reacted with sodium hydride in tetrahydrofuran to form the corresponding pyridazine anion.", "Step 2: Isopropyl alcohol is added to the reaction mixture and the resulting mixture is heated to reflux.", "Step 3: Sulfur is added to the reaction mixture and the mixture is heated to reflux for several hours.", "Step 4: The reaction mixture is cooled and water is added to the mixture to quench the reaction.", "Step 5: The resulting solid is filtered and washed with water to yield 6-(propan-2-yl)pyridazine-3-thiol." ] }

CAS RN

1699510-29-6

Product Name

6-(propan-2-yl)pyridazine-3-thiol

Molecular Formula

C7H10N2S

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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